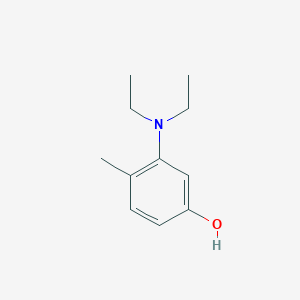

3-(Diethylamino)-4-methylphenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H17NO |

|---|---|

Molecular Weight |

179.26 g/mol |

IUPAC Name |

3-(diethylamino)-4-methylphenol |

InChI |

InChI=1S/C11H17NO/c1-4-12(5-2)11-8-10(13)7-6-9(11)3/h6-8,13H,4-5H2,1-3H3 |

InChI Key |

DBDSFGCFMKANAS-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=C(C=CC(=C1)O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-(Diethylamino)-4-methylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of 3-(Diethylamino)-4-methylphenol (CAS No. 6265-08-3). Due to the limited availability of experimental data for this specific compound, this guide also includes information on structurally similar molecules, such as 3-(Dimethylamino)-4-methylphenol, 3-Ethylamino-4-methylphenol, and 3-(Diethylamino)phenol, to provide valuable context and comparative insights.

Chemical Identity and Physical Properties

This compound is an aromatic organic compound containing a phenol ring substituted with a diethylamino group and a methyl group. Its core structure is a derivative of p-cresol (4-methylphenol).

Table 1: Core Chemical Data for this compound

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 6265-08-3 | [1][2] |

| Molecular Formula | C₁₁H₁₇NO | [3] |

| Molecular Weight | 179.26 g/mol | [2][3] |

| Physical Form | Liquid, Semi-Solid, Solid, or Lump | [2] |

| Purity | 98% | [4] |

| Storage Conditions | Keep in dark place, inert atmosphere, room temperature | [2] |

Table 2: Physical Properties of Structurally Related Compounds

| Compound | CAS Number | Melting Point (°C) | Boiling Point (°C) | pKa |

| 3-(Dimethylamino)-4-methylphenol | 119-31-3 | Not available | Not available | ~9.88 (estimated based on phenol)[5] |

| 3-Ethylamino-4-methylphenol | 120-37-6 | 85-87 | 135-140 (at 3 mmHg) | Not available |

| 3-(Diethylamino)phenol | 91-68-9 | 69-72 | 170 (at 15 mmHg) | Not available |

| Phenol (reference) | 108-95-2 | 40.5 | 181.7 | 9.95 |

The data from these related compounds suggest that this compound is likely a solid at room temperature with a relatively high boiling point. As a phenol derivative, it is expected to be a weak acid.[5]

Spectral Data

Detailed experimental spectral data (NMR, IR, MS) for this compound are not available in the public domain. However, information on related compounds can guide the interpretation of any future experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: For the related compound 3-Ethylamino-4-methylphenol, spectral data is available.[6] For this compound, one would expect to see signals corresponding to the ethyl protons (a quartet and a triplet), a singlet for the methyl protons, and signals for the aromatic protons, in addition to a broad singlet for the phenolic hydroxyl group.

-

¹³C NMR: For 3-(Diethylamino)phenol, spectral data is available.[7] For the target compound, characteristic peaks for the aromatic carbons, the methyl carbon, and the carbons of the diethylamino group would be expected.

Infrared (IR) Spectroscopy:

-

An FTIR spectrum for the related m-(Diethylamino)phenol is available.[8] Key characteristic peaks for this compound would include a broad O-H stretch for the phenolic hydroxyl group (around 3200-3600 cm⁻¹), C-H stretches for the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), C=C stretches for the aromatic ring (around 1450-1600 cm⁻¹), and C-N and C-O stretching vibrations.

Mass Spectrometry (MS):

-

While no specific mass spectrum for this compound was found, the molecular ion peak (M+) would be expected at m/z = 179. Fragmentation would likely involve the loss of an ethyl group or other characteristic cleavages of the diethylamino and phenol moieties.

Synthesis Protocols

General Synthetic Approach: Amination of a Phenolic Precursor

A plausible synthetic route could involve the amination of a suitable p-cresol derivative. For instance, a starting material like 3-bromo-4-methylphenol could potentially be reacted with diethylamine in the presence of a catalyst.

Caption: Plausible synthetic route for this compound.

Experimental Considerations:

-

Catalyst: A palladium-based catalyst, such as those used in Buchwald-Hartwig amination, would likely be necessary.

-

Base: A strong base, such as sodium tert-butoxide, is typically required.

-

Solvent: Anhydrous, aprotic solvents like toluene or dioxane are common.

-

Temperature: The reaction would likely require heating.

-

Purification: Purification would likely involve column chromatography.

Reactivity and Stability

Based on the reactivity of similar phenolic compounds, this compound is expected to exhibit the following characteristics:

-

Weak Acid: The phenolic hydroxyl group imparts weak acidic properties.[5]

-

Oxidation: Phenols are susceptible to oxidation, which can lead to coloration of the compound. Storage under an inert atmosphere and in the dark is recommended to minimize degradation.[2]

-

Reactions of the Phenolic Group: The hydroxyl group can undergo etherification and esterification.

-

Reactions of the Aromatic Ring: The electron-donating nature of the hydroxyl and diethylamino groups activates the aromatic ring towards electrophilic substitution.

-

Incompatibilities: As a phenol, it is incompatible with strong oxidizing agents. As an amine, it is a weak base and will react with acids.

Potential Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is not available. However, the activities of related compounds suggest potential areas for investigation.

-

Antioxidant and Anticancer Potential: Many aminophenol derivatives exhibit antioxidant and anticancer properties. The phenolic hydroxyl group can act as a radical scavenger.

-

Cholinesterase Inhibition: Some derivatives of 4-[(diethylamino)methyl]-phenol have been synthesized and evaluated as acetylcholinesterase and butyrylcholinesterase inhibitors, suggesting that the diethylaminophenol moiety may be a useful pharmacophore for neurological drug development.

Potential Involvement in Signaling Pathways

Given its phenolic structure, this compound could potentially modulate cellular signaling pathways in a manner similar to other polyphenolic compounds. One such pathway of interest is the Toll-like receptor 4 (TLR4) signaling pathway, which is a key regulator of the inflammatory response.

Caption: Hypothetical modulation of the TLR4 signaling pathway.

This diagram illustrates how polyphenolic compounds can potentially inhibit the TLR4 signaling cascade, thereby reducing the production of pro-inflammatory cytokines. While not experimentally verified for this compound, this represents a plausible area of future research.

Safety and Handling

Based on information for related compounds, this compound should be handled with care.

-

Hazards: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.[2]

-

Precautions: Use in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety glasses), and avoid breathing dust or vapors.

-

First Aid: In case of contact, flush the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.

Conclusion

This compound is a commercially available compound for which detailed experimental data on its chemical and physical properties are currently lacking in the public domain. This guide has compiled the available information and provided context by including data from structurally similar compounds. The synthesis of this molecule appears feasible through established organic chemistry methodologies. Based on its structure, it holds potential for biological activity, particularly in areas such as antioxidant, anticancer, and neurological applications. Further experimental investigation is required to fully characterize this compound and explore its potential uses in research and drug development.

References

- 1. This compound | 6265-08-3 [sigmaaldrich.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. 6265-08-3|this compound|BLD Pharm [bldpharm.com]

- 4. 6265-08-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. 3-Dimethylamino-4-methylphenol | C9H13NO | CID 8389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Ethylamino-4-methylphenol(120-37-6) 1H NMR spectrum [chemicalbook.com]

- 7. 3-Diethylaminophenol(91-68-9) 13C NMR spectrum [chemicalbook.com]

- 8. 3-(Diethylamino)phenol | C10H15NO | CID 7062 - PubChem [pubchem.ncbi.nlm.nih.gov]

3-(Diethylamino)-4-methylphenol CAS number

An In-depth Technical Guide to 3-(Diethylamino)-4-methylphenol

This technical guide provides a comprehensive overview of this compound, a chemical compound of interest to researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, safety information, and potential applications, supported by experimental data and visualizations.

Chemical and Physical Properties

This compound, with the CAS number 6265-08-3 , is an organic compound that presents as a liquid, semi-solid, or solid lump. It is a derivative of phenol, featuring a diethylamino group and a methyl group attached to the aromatic ring.

Chemical Identifiers

A summary of the key identifiers for this compound is presented in the table below.

| Identifier | Value | Source |

| CAS Number | 6265-08-3 | |

| IUPAC Name | This compound | |

| Molecular Formula | C11H17NO | |

| InChI Code | 1S/C11H17NO/c1-4-12(5-2)11-8-10(13)7-6-9(11)3/h6-8,13H,4-5H2,1-3H3 | |

| InChI Key | DBDSFGCFMKANAS-UHFFFAOYSA-N | |

| MDL Number | MFCD18324255 |

Physicochemical Properties

The following table summarizes the known physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Weight | 179.26 g/mol | |

| Physical Form | Liquid or Semi-Solid or Solid or Lump | |

| Purity | 98% | |

| Storage Temperature | Room temperature, in a dark, inert atmosphere |

Safety and Hazard Information

This compound is classified as hazardous. The GHS pictograms and hazard statements indicate its potential health risks.

GHS Hazard Classification

| Pictogram | Signal Word | Hazard Statements |

| GHS07 (Exclamation mark) | Warning | H302 - Harmful if swallowed. H312 - Harmful in contact with skin. H315 - Causes skin irritation. H319 - Causes serious eye irritation. H332 - Harmful if inhaled. H335 - May cause respiratory irritation. |

Data sourced from Sigma-Aldrich.

Precautionary Statements

A comprehensive list of precautionary statements for handling this compound is provided below.

| Code | Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. |

| P270 | Do not eat, drink or smoke when using this product. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |

| P302+P352 | IF ON SKIN: Wash with plenty of water. |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P330 | Rinse mouth. |

| P332+P313 | If skin irritation occurs: Get medical advice/attention. |

| P337+P313 | If eye irritation persists: Get medical advice/attention. |

| P362 | Take off contaminated clothing and wash before reuse. |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Data sourced from Sigma-Aldrich.

Experimental Protocols

Proposed Synthesis of this compound

The synthesis could potentially be achieved through the N-alkylation of 3-amino-4-methylphenol. A general procedure is outlined below.

Materials:

-

3-amino-4-methylphenol

-

An ethylating agent (e.g., ethyl bromide or diethyl sulfate)

-

A suitable base (e.g., potassium carbonate or sodium hydride)

-

An appropriate solvent (e.g., acetone, acetonitrile, or DMF)

Procedure:

-

Dissolve 3-amino-4-methylphenol and the base in the chosen solvent in a reaction vessel equipped with a stirrer and a reflux condenser.

-

Slowly add the ethylating agent to the reaction mixture.

-

Heat the mixture to reflux and maintain the temperature for several hours, monitoring the reaction progress by a suitable technique (e.g., TLC or GC-MS).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter off any inorganic salts.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography or distillation, to obtain pure this compound.

The following diagram illustrates the proposed synthetic workflow.

Caption: Proposed workflow for the synthesis of this compound.

Potential Applications and Signaling Pathways

Derivatives of aminophenols are of significant interest in drug discovery. Notably, 4-[(diethylamino)methyl]-phenol derivatives have been synthesized and evaluated as cholinesterase inhibitors.[2][3] These compounds show inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in the treatment of Alzheimer's disease.[2][3]

The therapeutic strategy involves inhibiting these enzymes to increase the levels of the neurotransmitter acetylcholine in the brain. The following diagram illustrates this signaling pathway.

Caption: Inhibition of Acetylcholinesterase by a potential inhibitor.

Spectroscopic Characterization

While specific spectroscopic data for this compound is not provided in the search results, a related compound, (E)-4-(diethylamino)-2-((4-phenoxyphenylimino)methyl)phenol, has been characterized using various spectroscopic techniques including single-crystal X-ray diffraction, UV-Vis, and FT-IR spectroscopy.[4] Computational studies using Density Functional Theory (DFT) have also been performed on this related structure.[4]

A general workflow for the spectroscopic characterization of a synthesized compound like this compound is depicted below.

Caption: General experimental workflow for spectroscopic characterization.

References

An In-depth Technical Guide on Structural Analogs of 3-(Diethylamino)-4-methylphenol

This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to structural analogs of 3-(Diethylamino)-4-methylphenol. The content is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed methodologies, and visual representations of key concepts.

Introduction

This compound and its structural analogs represent a versatile class of compounds with a wide range of biological activities. These aminophenol derivatives have garnered significant interest in medicinal chemistry due to their potential as therapeutic agents. Notably, analogs of this core structure have been extensively investigated as cholinesterase inhibitors for the potential treatment of neurodegenerative diseases such as Alzheimer's disease. Furthermore, their antioxidant and cytotoxic properties have also been explored, suggesting their potential in other therapeutic areas. This guide will delve into the structure-activity relationships, synthesis, and biological evaluation of these compounds, providing a valuable resource for researchers in the field.

Synthesis of Structural Analogs

The synthesis of this compound analogs can be achieved through various synthetic routes. A common approach involves the multi-step synthesis starting from readily available precursors. For instance, the synthesis of 4-[(diethylamino)methyl]-phenol derivatives, a closely related class of compounds, often starts from p-hydroxybenzaldehyde[1][2].

A general synthetic pathway is outlined below:

Caption: A generalized workflow for the synthesis of this compound analogs.

Physicochemical Properties

The physicochemical properties of this compound and its analogs are crucial for their pharmacokinetic and pharmacodynamic profiles. These properties, including molecular weight, lipophilicity (logP), and pKa, influence their absorption, distribution, metabolism, and excretion (ADME).

| Compound/Analog | Molecular Formula | Molecular Weight ( g/mol ) | logP (calculated) | Physical Description |

| 3-(Diethylamino)phenol | C10H15NO | 165.23 | 2.4 | Black solid[3] |

| 3-(Dimethylamino)-4-methylphenol | C9H13NO | 151.21 | 2.1 | Red liquid with phenolic odor[4] |

| 3-Ethylamino-4-methylphenol | C9H13NO | 151.21 | 2.3 | Purple solid[5] |

Biological Activities and Structure-Activity Relationships

Structural analogs of this compound have demonstrated a range of biological activities, with cholinesterase inhibition being the most prominently studied.

Cholinesterase Inhibition

A series of 4-[(diethylamino)methyl]-phenol derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease[1][2]. Structure-activity relationship (SAR) studies have revealed that the nature of the substituent on the amino group and the length of the linker chain significantly influence the inhibitory potency and selectivity.

| Compound ID | R Group | Linker Length (n) | AChE IC50 (nM) | BChE IC50 (nM) | Selectivity (AChE/BChE) |

| 25 | -CH(CH3)2 | 8 | < 220 | < 48 | - |

| 26 | -CH2CH(CH3)2 | 8 | < 220 | < 48 | 12.5 |

| 27 | -Cyclopentyl | 8 | < 220 | < 48 | 18.6 |

| 30 | -Cyclohexyl | 8 | < 220 | < 48 | 18.8 |

Data extracted from Bioorganic & Medicinal Chemistry Letters, 2010, 20(11), 3254-8.[1][2]

SAR studies indicate that a longer alkyl chain linker (e.g., eight CH2 units) between the phenoxy ring and a secondary amine moiety leads to potent inhibition of both AChE and BChE. Furthermore, bulky secondary amine moieties contribute to enhanced inhibitory activity[1][2]. Hologram QSAR models have also been developed to understand the structural requirements for potent cholinesterase inhibition, highlighting the importance of aromatic moieties and long side chains[6].

Antioxidant and Cytotoxic Activities

Derivatives of aminophenols have also been investigated for their antioxidant and cytotoxic properties. Some o-aminophenol derivatives have shown excellent antioxidant activity, with SC50 values approaching that of ascorbic acid[7][8]. The cytotoxic effects of these compounds have been evaluated against various cancer cell lines, with some derivatives exhibiting moderate inhibitory effects[7][8].

Experimental Protocols

General Synthesis of 4-[(diethylamino)methyl]-phenol Derivatives

The following is a representative protocol for the synthesis of 4-[(diethylamino)methyl]-phenol derivatives, adapted from the literature[1][2].

Caption: A detailed workflow for the synthesis of 4-[(diethylamino)methyl]-phenol derivatives.

Detailed Steps:

-

Alkylation: p-Hydroxybenzaldehyde is reacted with a dibromoalkane in the presence of potassium carbonate (K2CO3) in dimethylformamide (DMF) to yield the corresponding (p-formylphenoxy)alkyl bromide.

-

Amination: The resulting intermediate is then reacted with a secondary amine in the presence of K2CO3 in acetonitrile to introduce the desired amino group.

-

Reductive Amination: Finally, the aldehyde is converted to the diethylaminomethyl group via reductive amination with diethylamine and sodium triacetoxyborohydride (NaBH(OAc)3) in dichloromethane to afford the final product.

Cholinesterase Activity Assay (Ellman's Method)

The inhibitory activity of the synthesized compounds against AChE and BChE is typically determined using a modified Ellman's colorimetric method[2].

Principle: The assay measures the activity of cholinesterase by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (produced by the enzymatic hydrolysis of acetylthiocholine or butyrylthiocholine) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

Reagents:

-

Phosphate buffer (pH 8.0)

-

DTNB solution

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) solution (substrate)

-

AChE or BChE enzyme solution

-

Test compound solution (inhibitor)

Procedure:

-

Prepare solutions of the test compounds in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add phosphate buffer, DTNB solution, enzyme solution, and the test compound solution.

-

Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37 °C).

-

Initiate the reaction by adding the substrate solution (ATCI or BTCI).

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

Calculate the percentage of inhibition using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Signaling Pathways

The biological effects of aminophenol derivatives can be mediated through various signaling pathways. For instance, some aminophenol metabolites have been shown to inhibit microglial activation, a process implicated in neuroinflammation[1]. This inhibition can occur through pathways independent of cyclooxygenase (COX) inhibition.

Caption: Inhibition of microglial activation by aminophenol derivatives.

Some studies suggest that the anti-inflammatory effects of certain aminophenol derivatives may involve the modulation of the NF-κB and MAPK signaling pathways. These pathways are critical regulators of the inflammatory response.

Caption: Potential modulation of NF-κB and MAPK pathways by aminophenol derivatives.

Conclusion

Structural analogs of this compound constitute a promising class of compounds with diverse biological activities. Their potential as cholinesterase inhibitors for neurodegenerative diseases is particularly noteworthy, with clear structure-activity relationships guiding the design of more potent and selective inhibitors. The antioxidant and cytotoxic properties of these analogs further broaden their therapeutic potential. This technical guide provides a foundational understanding of these compounds, offering valuable insights into their synthesis, biological evaluation, and mechanisms of action. Further research is warranted to fully elucidate their therapeutic utility and to develop novel drug candidates based on this versatile chemical scaffold.

References

- 1. oaepublish.com [oaepublish.com]

- 2. Determination of cholinesterase inhibitory activity [bio-protocol.org]

- 3. 3-(Diethylamino)phenol | C10H15NO | CID 7062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Dimethylamino-4-methylphenol | C9H13NO | CID 8389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Ethylamino-4-methylphenol | C9H13NO | CID 8428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. eurekaselect.com [eurekaselect.com]

An In-Depth Technical Guide to the Synthesis of 3-(Diethylamino)-4-methylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a primary synthetic pathway for 3-(Diethylamino)-4-methylphenol, a valuable intermediate in various chemical and pharmaceutical applications. The document outlines the core chemical transformations, provides detailed experimental protocols for each key step, and presents relevant quantitative data in a structured format.

Synthesis Pathway Overview

The most common and efficient synthesis of this compound is a two-step process commencing from 3-nitro-4-methylphenol. The initial step involves the reduction of the nitro group to a primary amine, followed by the N,N-diethylation of the resulting aminophenol.

The logical flow of this synthesis is illustrated in the diagram below:

Caption: Synthesis Pathway of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting materials, intermediates, and the final product.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | CAS Number |

| 3-Nitro-4-methylphenol | C₇H₇NO₃ | 153.14 | 127-130 | 2581-34-2 |

| 3-Amino-4-methylphenol | C₇H₉NO | 123.15 | 145-148[1] | 2835-98-5 |

| This compound | C₁₁H₁₇NO | 179.26 | Not specified | 6265-08-3 |

Note: Yields for each step are highly dependent on the specific reaction conditions and scale. The provided protocols represent established methods that are known to provide good to excellent yields.

Detailed Experimental Protocols

Step 1: Synthesis of 3-Amino-4-methylphenol via Reduction

This protocol details the catalytic hydrogenation of 3-nitro-4-methylphenol to yield 3-amino-4-methylphenol.

Materials:

-

3-Nitro-4-methylphenol (70 g)

-

Tetrahydrofuran (THF) (200 ml)

-

Activated Raney nickel catalyst (2 g)

-

Hydrogen gas (H₂)

-

Ether for recrystallization

Equipment:

-

Parr bomb or a similar hydrogenation apparatus

-

Filtration apparatus

-

Rotary evaporator

Procedure: [1]

-

In a Parr bomb, combine 70 g of 3-nitro-4-methylphenol, 200 ml of tetrahydrofuran, and 2 g of activated Raney nickel catalyst.

-

Seal the Parr bomb and purge it with hydrogen gas.

-

Pressurize the vessel with hydrogen to 60 p.s.i.

-

Shake the mixture for 3.5 hours at room temperature.

-

After the reaction is complete, carefully vent the hydrogen gas.

-

Filter the reaction mixture to remove the Raney nickel catalyst.

-

Evaporate the solvent from the filtrate using a rotary evaporator.

-

Recrystallize the resulting residue from ether to obtain 3-amino-4-methylphenol as a grey solid.

Step 2: Synthesis of this compound via Reductive Amination

This is a generalized protocol for the N,N-diethylation of 3-amino-4-methylphenol using acetaldehyde via reductive amination. The choice of reducing agent can be critical, with sodium triacetoxyborohydride being a common and effective option for this transformation.[2][3]

Materials:

-

3-Amino-4-methylphenol

-

Acetaldehyde (2.2 equivalents)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as the solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 3-amino-4-methylphenol in a suitable solvent such as dichloromethane in a round-bottom flask.

-

Add 2.2 equivalents of acetaldehyde to the solution and stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

-

Carefully add 1.5 equivalents of sodium triacetoxyborohydride to the reaction mixture in portions.

-

Continue to stir the reaction at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.

Concluding Remarks

The described two-step synthesis pathway offers a reliable and scalable method for the production of this compound. The initial reduction of the nitro-group is a well-established and high-yielding reaction. The subsequent reductive amination provides a controlled method for the diethylation of the primary amine, avoiding common issues of over-alkylation associated with other alkylation methods. Researchers and drug development professionals can adapt these protocols to meet their specific needs for the synthesis of this and structurally related compounds. Careful optimization of reaction conditions, particularly in the reductive amination step, will ensure high yields and purity of the final product.

References

Spectroscopic Profile of 3-(Diethylamino)-4-methylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 3-(Diethylamino)-4-methylphenol (CAS No. 6265-08-3), a substituted phenol derivative of interest in synthetic chemistry and potentially in drug discovery. Due to the limited availability of experimental spectroscopic data in public databases, this document presents predicted spectroscopic values for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside standardized experimental protocols for their acquisition. This guide is intended to serve as a foundational resource for researchers working with or synthesizing this compound, enabling its unambiguous identification and characterization.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Synonyms: 3-Hydroxy-6-methyl-N,N-diethylaniline

-

CAS Number: 6265-08-3

-

Molecular Formula: C₁₁H₁₇NO

-

Molecular Weight: 179.26 g/mol

-

Structure:

Predicted Spectroscopic Data

Disclaimer: The following data are predicted based on the chemical structure and comparison with analogous compounds. Experimental verification is recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound Solvent: CDCl₃, Reference: TMS (0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.8 - 7.0 | d | 1H | Ar-H (ortho to -OH) |

| ~6.6 - 6.8 | dd | 1H | Ar-H (meta to -OH, ortho to -NEt₂) |

| ~6.5 - 6.7 | d | 1H | Ar-H (ortho to -OH, meta to -NEt₂) |

| ~4.5 - 5.5 | br s | 1H | -OH |

| ~3.3 - 3.5 | q | 4H | -N(CH₂CH₃)₂ |

| ~2.2 - 2.4 | s | 3H | Ar-CH₃ |

| ~1.1 - 1.3 | t | 6H | -N(CH₂CH₃)₂ |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound Solvent: CDCl₃, Reference: TMS (77.16 ppm for CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~155 - 157 | Ar-C (C-OH) |

| ~148 - 150 | Ar-C (C-NEt₂) |

| ~130 - 132 | Ar-C (C-CH₃) |

| ~120 - 122 | Ar-CH |

| ~115 - 117 | Ar-CH |

| ~112 - 114 | Ar-CH |

| ~44 - 46 | -N(CH₂CH₃)₂ |

| ~20 - 22 | Ar-CH₃ |

| ~12 - 14 | -N(CH₂CH₃)₂ |

Infrared (IR) Spectroscopy

Table 3: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Mode | Functional Group |

| 3200 - 3600 | Strong, Broad | O-H Stretch | Phenolic -OH |

| 2970 - 2930 | Medium-Strong | C-H Stretch | Aliphatic (Ethyl, Methyl) |

| 2870 - 2850 | Medium | C-H Stretch | Aliphatic (Ethyl, Methyl) |

| 1600 - 1620 | Medium | C=C Stretch | Aromatic Ring |

| 1450 - 1550 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 1200 - 1300 | Strong | C-N Stretch | Aryl-Amine |

| 1150 - 1250 | Strong | C-O Stretch | Phenol |

| 800 - 880 | Strong | C-H Bend | Aromatic (out-of-plane) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for this compound Ionization Mode: Electron Ionization (EI)

| m/z | Proposed Fragment | Notes |

| 179 | [M]⁺ | Molecular Ion Peak |

| 164 | [M - CH₃]⁺ | Loss of a methyl radical from the diethylamino group |

| 150 | [M - C₂H₅]⁺ | Loss of an ethyl radical |

| 107 | [M - N(C₂H₅)₂]⁺ | Loss of the diethylamino group |

Experimental Protocols

The following are general protocols for the spectroscopic analysis of a small organic molecule like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[1] For ¹³C NMR, a higher concentration (50-100 mg) may be necessary.[1]

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift calibration (δ = 0.00 ppm).

-

Data Acquisition:

-

Acquire ¹H NMR spectra on a 300-600 MHz spectrometer.

-

Acquire ¹³C NMR spectra on the same instrument, often requiring a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and integration.

FT-IR Spectroscopy

-

Sample Preparation:

-

Neat (Liquid/Solid Film): If the sample is a liquid or low-melting solid, a thin film can be prepared between two KBr or NaCl plates.

-

KBr Pellet (Solid): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

-

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CS₂) that has minimal IR absorption in the regions of interest.

-

-

Data Acquisition: Record the spectrum using an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder or solvent is recorded and subtracted from the sample spectrum.[2]

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer. For a relatively volatile compound, this can be done via a direct insertion probe or through a gas chromatograph (GC-MS).[3][4]

-

Ionization: Ionize the sample molecules. Electron Ionization (EI) is a common hard ionization technique that causes fragmentation, providing structural information.[3][5] Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to preserve the molecular ion.[5]

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).[4]

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative intensity versus m/z ratio.[6]

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, hexane). A typical concentration range is 10⁻⁴ to 10⁻⁶ M.

-

Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent (as a reference) and the other with the sample solution. Scan a range of wavelengths (e.g., 200-400 nm) to record the absorbance spectrum.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λₘₐₓ). For phenolic compounds, the λₘₐₓ is typically around 270-280 nm.[7]

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a synthesized chemical compound.

Caption: General workflow for the spectroscopic characterization of a chemical compound.

Conclusion

This technical guide provides a predicted spectroscopic profile and standardized analytical methods for this compound. While experimental data remains to be published, the information herein offers a robust starting point for researchers in identifying and characterizing this compound. The provided protocols are standard in the field of organic chemistry and should be readily adaptable in any modern analytical laboratory.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. journals.agh.edu.pl [journals.agh.edu.pl]

- 3. Mass spectrometry - Wikipedia [en.wikipedia.org]

- 4. Mass Spectrometry Basics | Mass Spectrometry | JEOL USA [jeolusa.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Mass Spectrometry [www2.chemistry.msu.edu]

- 7. researchgate.net [researchgate.net]

Purity Analysis of 3-(Diethylamino)-4-methylphenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity of 3-(Diethylamino)-4-methylphenol, a key intermediate in various synthetic processes. Due to the absence of a standardized, publicly available monograph for this specific compound, this document outlines a proposed analytical workflow based on established methods for similar phenolic compounds. The primary techniques discussed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), which are industry-standard methods for the separation and quantification of small organic molecules and their potential impurities. This guide includes detailed, adaptable experimental protocols, data presentation tables, and workflow visualizations to assist researchers in developing and validating their own analytical methods for this compound.

Introduction

This compound is an aromatic organic compound of interest in chemical synthesis and drug development. Ensuring the purity of this intermediate is critical for the quality, safety, and efficacy of the final product. This document serves as a practical guide for establishing a robust analytical strategy for purity assessment, focusing on the identification and quantification of the main component and potential process-related impurities or degradation products. The methodologies presented are derived from general principles of phenol analysis and can be adapted and validated for specific laboratory requirements.

Analytical Strategies for Purity Determination

The purity analysis of this compound can be effectively approached using chromatographic techniques. HPLC is well-suited for the quantification of the main component and non-volatile impurities, while GC-MS is a powerful tool for the identification of volatile and semi-volatile impurities.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is a primary method for assessing the purity of phenolic compounds.[1][2] The separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds.[3][4] For phenolic compounds, derivatization may sometimes be employed to improve chromatographic behavior, although direct analysis is often feasible.[3][4]

Proposed Experimental Protocols

The following protocols are suggested starting points for the development of a validated analytical method for this compound.

HPLC Method for Purity Assay and Impurity Profiling

This proposed method is adapted from established procedures for the analysis of methylphenols (cresols) and other phenolic compounds.[1][5]

3.1.1. Chromatographic Conditions

| Parameter | Proposed Value |

| Column | C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile and 0.1% Acetic Acid in Water (v/v) |

| Gradient | To be optimized; suggest starting with 50:50 |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| UV Detection | 274 nm |

| Injection Volume | 10 µL |

| Sample Diluent | Mobile Phase |

3.1.2. Standard and Sample Preparation

-

Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 100 µg/mL.

-

Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

3.1.3. Purity Calculation

The purity of the sample can be calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

GC-MS Method for Identification of Volatile Impurities

This method is based on general procedures for the analysis of phenols by GC-MS.[3][4][6]

3.2.1. Chromatographic and Spectrometric Conditions

| Parameter | Proposed Value |

| GC Column | 5% Phenyl Methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (e.g., 50:1) |

| Injection Volume | 1 µL |

| Oven Program | Start at 60 °C (hold for 2 min), ramp to 300 °C at 15 °C/min (hold for 10 min) |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Energy | 70 eV |

| Mass Range | 35 - 500 amu |

3.2.2. Sample Preparation

-

Dissolve approximately 10 mg of the this compound sample in 10 mL of a suitable solvent such as dichloromethane or methanol.

Data Presentation

Quantitative data from the purity analysis should be summarized for clarity and comparison.

Table 1: HPLC Purity Analysis Results (Example Data)

| Lot Number | Main Peak Area | Total Impurity Area | % Purity |

| Lot-A | 995,000 | 5,000 | 99.50 |

| Lot-B | 992,000 | 8,000 | 99.20 |

| Lot-C | 998,000 | 2,000 | 99.80 |

Table 2: GC-MS Impurity Profile (Example Data)

| Retention Time (min) | Tentative Identification | Proposed Structure |

| 5.2 | 4-Methylphenol (p-cresol) | C₇H₈O |

| 6.8 | Diethylamine | C₄H₁₁N |

Visualizations

Analytical Workflow

Caption: General analytical workflow for the purity analysis of this compound.

Logic for Impurity Identification

Caption: Decision pathway for the identification of impurities using GC-MS.

Conclusion

This guide provides a foundational framework for the purity analysis of this compound using HPLC and GC-MS. The presented protocols and workflows are intended to be starting points for method development and validation. Researchers, scientists, and drug development professionals should adapt and rigorously validate these methods according to their specific needs and regulatory requirements. The systematic approach outlined here will contribute to ensuring the quality and consistency of this compound used in further research and manufacturing processes.

References

- 1. osha.gov [osha.gov]

- 2. epa.gov [epa.gov]

- 3. settek.com [settek.com]

- 4. epa.gov [epa.gov]

- 5. A sensitive HPLC method for the quantification of free and total p-cresol in patients with chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification by GC-MS Analysis of Organics in Manufactured Articles through a D-Optimal Design [mdpi.com]

3-(Diethylamino)-4-methylphenol safety and handling

An In-depth Technical Guide on the Safety and Handling of 3-(Diethylamino)-4-methylphenol

This document provides a comprehensive overview of the safety and handling protocols for this compound, intended for researchers, scientists, and drug development professionals. It covers hazard identification, protective measures, emergency procedures, and chemical properties to ensure safe laboratory practices.

Chemical Identification and Physical Properties

This compound is an aromatic compound used in chemical synthesis. Understanding its physical and chemical properties is fundamental to its safe handling.

| Property | Value | Reference |

| CAS Number | 6265-08-3 | |

| Molecular Formula | C₁₁H₁₇NO | |

| Molecular Weight | 179.26 g/mol | |

| Appearance | Liquid or Semi-Solid or Solid or Lump | |

| Storage Temperature | Room temperature, in a dark place under an inert atmosphere | |

| Purity | ≥98% | |

| InChI Key | DBDSFGCFMKANAS-UHFFFAOYSA-N |

Hazard Identification and Classification

This chemical is classified as hazardous. The following table summarizes its GHS classification, which dictates the necessary precautionary measures.

| GHS Classification | Code | Description | Pictogram | Signal Word |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | GHS07 (Exclamation Mark) | Warning |

| Acute Toxicity, Dermal | H312 | Harmful in contact with skin | GHS07 (Exclamation Mark) | Warning |

| Skin Irritation | H315 | Causes skin irritation | GHS07 (Exclamation Mark) | Warning |

| Eye Irritation | H319 | Causes serious eye irritation | GHS07 (Exclamation Mark) | Warning |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | GHS07 (Exclamation Mark) | Warning |

| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation | GHS07 (Exclamation Mark) | Warning |

Source:

The logical workflow for identifying and responding to these hazards is crucial for laboratory safety.

Toxicological Information

The primary health hazards are related to acute toxicity upon ingestion, skin contact, or inhalation, as well as irritation to the skin, eyes, and respiratory system. No quantitative toxicological data, such as LD50 or LC50 values, were available in the consulted resources. As with related phenolic and amine compounds, it should be treated as toxic.[1]

Experimental and Handling Protocols

Safe Handling

Proper handling procedures are essential to minimize exposure.

-

Engineering Controls : Handle the substance in a well-ventilated area, preferably within a chemical fume hood.[2] Eyewash stations and safety showers must be readily accessible.[3]

-

Handling Practices : Avoid contact with skin, eyes, and clothing.[2] Prevent the formation of dust or aerosols. Do not eat, drink, or smoke in the handling area.[3] Wash hands thoroughly after handling.[4]

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] Keep the substance in a dark place and under an inert atmosphere to maintain stability.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical for preventing exposure. The required level of protection depends on the specific laboratory procedure and exposure potential.

-

Eye and Face Protection : Wear safety glasses with side shields or chemical goggles.[6][7] A face shield should be used in situations with a high potential for splashing.[7][8]

-

Skin Protection : Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.[4] Contaminated clothing should be removed and washed before reuse.[3]

-

Respiratory Protection : If ventilation is insufficient or if working with heated material or creating aerosols, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.[7][9][10]

Emergency Procedures

First Aid Measures

Immediate action is required in case of exposure.

| Exposure Route | First Aid Protocol | Reference |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. | [2][3] |

| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing. If skin irritation occurs, get medical advice. | [3][11] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention. | [3][11] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately. | [2][3][4] |

Accidental Release Measures

A systematic approach is necessary to safely manage spills.

-

Personal Precautions : Ensure adequate ventilation and wear the appropriate personal protective equipment.[3]

-

Environmental Precautions : Prevent the chemical from entering drains, surface water, or the sanitary sewer system.[2][3]

-

Containment and Cleanup : For solid spills, dampen the material with a suitable solvent like ethanol to avoid dust formation, then sweep or shovel it into a suitable, closed container for disposal.[1][12]

Fire-Fighting Measures

-

Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[3][4]

-

Specific Hazards : Combustion may produce irritating and toxic gases, including carbon oxides and nitrogen oxides.[2]

-

Protective Equipment : Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[3]

Stability and Reactivity

Understanding the chemical's stability and reactivity is key to preventing hazardous reactions.

| Parameter | Description | Reference |

| Reactivity | As a phenol and an amine, it can act as a weak acid and a base. Amines are incompatible with isocyanates, peroxides, and acid halides. Phenols are incompatible with strong reducing agents and bases. | [1][12] |

| Chemical Stability | Stable under recommended storage conditions (cool, dry, dark, inert atmosphere).[2] | |

| Conditions to Avoid | Excess heat, dust formation, and exposure to incompatible materials.[2] The compound may be sensitive to prolonged air exposure.[1] | |

| Incompatible Materials | Strong oxidizing agents, strong bases, acid chlorides, acid anhydrides, and strong reducing agents. | [1][2][9][12] |

| Hazardous Decomposition | Thermal decomposition can release irritating and toxic gases and vapors. | [2] |

Disposal Considerations

Chemical waste must be disposed of in accordance with all applicable federal, state, and local environmental regulations. Dispose of the contents and container at an approved waste disposal plant.[3] Do not dispose of it via the sanitary sewer.[3]

This guide summarizes the critical safety and handling information for this compound based on available data. Adherence to these protocols is essential for minimizing risk in a research and development setting.

References

- 1. 3-ETHYLAMINO-4-METHYLPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. angenechemical.com [angenechemical.com]

- 5. fishersci.com [fishersci.com]

- 6. americanchemistry.com [americanchemistry.com]

- 7. americanchemistry.com [americanchemistry.com]

- 8. hsa.ie [hsa.ie]

- 9. 3-METHYLAMINO-4-METHYLPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. 3-DIMETHYLAMINO-4-METHYLPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. aksci.com [aksci.com]

- 12. 3-(Diethylamino)phenol | C10H15NO | CID 7062 - PubChem [pubchem.ncbi.nlm.nih.gov]

Stability and Storage of 3-(Diethylamino)-4-methylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-(Diethylamino)-4-methylphenol. The information herein is compiled from publicly available data sheets and general chemical principles for related compounds. This document is intended to serve as a reference for researchers and professionals working with this compound in a laboratory or drug development setting.

Overview and Chemical Properties

This compound is an organic compound containing both a phenol and a tertiary amine functional group. This structure dictates its chemical reactivity and stability profile. Phenols are generally susceptible to oxidation, especially under basic conditions, and can be sensitive to light. Amines are basic and can react with acids. The overall stability of the molecule is influenced by environmental factors such as temperature, light, oxygen, and pH.

Recommended Storage Conditions

Proper storage is crucial to maintain the integrity and purity of this compound. While specific stability data is limited, recommendations from suppliers and data for structurally similar compounds provide a strong basis for best practices.

Table 1: Recommended Storage Conditions for this compound and Related Compounds

| Compound | Recommended Storage Temperature | Additional Notes | Source |

| This compound | 2°C to 8°C | - | Sigma-Aldrich[1] |

| 3-Methylamino-4-methylphenol | Refrigerate | - | CAMEO Chemicals[2] |

| 3-Dimethylamino-4-methylphenol | Ambient Storage | - | Fluorochem (via Sigma-Aldrich)[3] |

| General Aminophenols | Store in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and flame. Store under an inert atmosphere. | Air and light sensitive. | Fisher Scientific |

Based on this information, the most conservative and recommended approach is to store this compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), at refrigerated temperatures (2°C to 8°C), and protected from light.

Chemical Stability and Incompatibilities

The dual functionality of this compound as a phenol and an amine governs its reactivity. It is a weak organic acid due to the phenolic hydroxyl group and can react with bases. The amine group is basic and will react with acids. The compound may be sensitive to prolonged exposure to air and light.

Table 2: Chemical Incompatibilities of this compound

| Incompatible Material Class | Potential Hazard | Rationale |

| Strong Oxidizing Agents | Vigorous reaction, potential for fire. | Phenolic compounds are readily oxidized. |

| Strong Bases | Heat generation. | Acid-base reaction with the phenolic group. |

| Strong Acids | Exothermic reaction. | Neutralization of the amine group. |

| Acid Halides, Anhydrides | Vigorous, exothermic reactions. | Reaction with the amine and phenol groups. |

| Isocyanates, Halogenated Organics | Incompatible. | General reactivity of amines. |

| Strong Reducing Agents | Generation of flammable hydrogen gas. | Reaction with the phenolic hydroxyl group.[2] |

Potential Degradation Pathways

While specific degradation pathways for this compound have not been detailed in the available literature, phenols are well-known to degrade primarily through oxidation.

Oxidative Degradation: Exposure to air (oxygen) can lead to the formation of colored quinone-type structures. This process can be accelerated by light (photolysis) and the presence of metal ions. The phenolic ring is activated towards electrophilic substitution, but oxidation is a more common degradation route.

Below is a logical workflow for investigating the stability of a compound like this compound.

Experimental Protocol: Forced Degradation Study

The following is a generalized protocol for conducting a forced degradation study on this compound to assess its intrinsic stability and to develop a stability-indicating analytical method. This protocol is based on general industry practices for small molecules.

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Sodium hydroxide (NaOH), 0.1 M and 1 M

-

Hydrogen peroxide (H₂O₂), 3% (v/v)

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Methanol, HPLC grade

-

Forced degradation chamber/oven

-

Photostability chamber (ICH Q1B compliant)

-

HPLC system with UV and/or Mass Spectrometry (MS) detector

-

pH meter

Methodology:

-

Preparation of Stock Solution:

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 ACN:Water).

-

-

Stress Conditions:

-

Acid Hydrolysis:

-

Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

-

Keep the mixture at 70°C for 24 hours.

-

At appropriate time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL for analysis.

-

-

Base Hydrolysis:

-

Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

-

Keep the mixture at 70°C for 24 hours.

-

At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute to a final concentration of 0.1 mg/mL.

-

-

Oxidative Degradation:

-

Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

-

Keep the mixture at room temperature for 24 hours, protected from light.

-

At appropriate time points, withdraw an aliquot and dilute to 0.1 mg/mL.

-

-

Thermal Degradation (Solid State):

-

Place a small amount of solid this compound in a vial and heat in an oven at 70°C for 48 hours.

-

At appropriate time points, dissolve a portion of the solid in the solvent to achieve a final concentration of 0.1 mg/mL.

-

-

Photolytic Degradation:

-

Expose the stock solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be kept in the dark under the same temperature conditions.

-

Prepare samples for analysis by diluting the solution or dissolving the solid to 0.1 mg/mL.

-

-

-

Sample Analysis:

-

Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method.

-

The method should be capable of separating the parent compound from all process-related impurities and degradation products.

-

A gradient elution with a C18 column is a common starting point. Mobile phases could consist of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.

-

Detection can be performed using a UV detector at the λmax of the compound and/or an MS detector to obtain mass information on the degradants.

-

-

Data Evaluation:

-

Calculate the percentage of degradation for the parent compound under each stress condition.

-

Identify and characterize the degradation products using MS and other spectroscopic techniques if necessary.

-

Assess the mass balance to ensure that all degradation products are accounted for.

-

The results will help in understanding the intrinsic stability of the molecule and in the validation of the analytical method for its stability-indicating properties.

-

References

An In-depth Technical Guide to the Reactivity Profile of 3-(Diethylamino)-4-methylphenol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited experimental data is publicly available for 3-(Diethylamino)-4-methylphenol (CAS No. 6265-08-3). This guide summarizes the available information and extrapolates the expected reactivity profile based on the known chemistry of structurally similar aminophenols. All extrapolated information should be verified through experimental investigation.

Introduction

This compound is an aromatic organic compound containing a phenol ring substituted with a diethylamino group and a methyl group. This substitution pattern imparts a unique combination of electronic and steric properties that govern its chemical reactivity. The presence of the hydroxyl (-OH) and diethylamino (-N(CH₂CH₃)₂) groups, both strong activating groups, makes the aromatic ring highly susceptible to electrophilic substitution. The lone pairs of electrons on the nitrogen and oxygen atoms increase the electron density of the benzene ring, particularly at the ortho and para positions relative to these substituents.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound and its close analogs are presented in Table 1. Specific experimental data for the target compound is limited.

| Property | This compound | 3-(Dimethylamino)-4-methylphenol[1] | 3-Ethylamino-4-methylphenol[2] |

| CAS Number | 6265-08-3 | 119-31-3 | 120-37-6 |

| Molecular Formula | C₁₁H₁₇NO | C₉H₁₃NO | C₉H₁₃NO |

| Molecular Weight | 179.26 g/mol | 151.21 g/mol | 151.21 g/mol |

| Appearance | Data not available | Red liquid with phenolic odor[1] | Purple solid[2] |

| Solubility | Data not available | Moderately soluble in water[1] | Insoluble in water; less than 0.1 mg/mL at 64 °F[2] |

| pKa | Data not available (expected to be a weak acid) | Phenols have a pKa of ~9.88[1] | Phenols have a pKa of ~9.88[2] |

Reactivity Profile

The reactivity of this compound is primarily dictated by the interplay of the hydroxyl, diethylamino, and methyl substituents on the aromatic ring.

Like other phenols, this compound is expected to be a weak acid due to the hydroxyl group. The phenoxide ion formed upon deprotonation is stabilized by resonance. The diethylamino group, being a tertiary amine, is basic and can be protonated in the presence of a strong acid.

The hydroxyl and diethylamino groups are strong ortho-, para-directing activators for electrophilic aromatic substitution. The methyl group is a weaker ortho-, para-directing activator. The positions ortho and para to the powerful activating groups (-OH and -N(Et)₂) are significantly more nucleophilic than benzene.

-

Halogenation: Reaction with halogens (e.g., Br₂, Cl₂) is expected to proceed rapidly, potentially leading to poly-substituted products.

-

Nitration: Nitration with dilute nitric acid is likely to occur readily.[2] Due to the high reactivity, oxidation of the phenol ring can be a competing side reaction.

-

Sulfonation: Sulfonation with concentrated sulfuric acid is expected to be a facile reaction, yielding sulfonic acid derivatives.[2]

-

Friedel-Crafts Reactions: The strongly activating nature of the substituents may lead to over-alkylation or acylation and potential side reactions with the Lewis acid catalyst.

The directing effects of the substituents are illustrated in the diagram below.

Caption: Directing effects in electrophilic aromatic substitution.

Phenols are susceptible to oxidation. Exposure to air and other oxidizing agents can lead to the formation of colored quinone-type structures. The presence of the electron-donating diethylamino group may increase this susceptibility. Structurally related 3-ethylamino-4-methylphenol is noted to be sensitive to prolonged exposure to air.[2]

The nucleophilic nature of the aromatic ring, particularly at the position ortho to the hydroxyl group and para to the diethylamino group, allows it to participate in condensation reactions. A notable example is the reaction of the related 3-(diethylamino)phenol with benzaldehydes to form rosamine dyes.[3]

Experimental Protocols

Detailed experimental protocols for the synthesis and reactions of this compound are scarce in the literature. Below are a hypothetical synthesis protocol and a general protocol for a condensation reaction based on a similar compound.

A plausible synthetic route would involve the N-alkylation of 3-amino-4-methylphenol.

Caption: Hypothetical synthesis of this compound.

Protocol:

-

Dissolution: Dissolve 3-amino-4-methylphenol in a suitable polar aprotic solvent such as acetonitrile or DMF.

-

Addition of Base: Add a non-nucleophilic base, such as potassium carbonate or cesium carbonate, to the reaction mixture.

-

Addition of Alkylating Agent: Add an excess of an ethylating agent, such as ethyl iodide or diethyl sulfate, dropwise to the mixture at room temperature.

-

Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature, filter off the inorganic salts, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

This protocol describes the synthesis of a rosamine dye from 3-(diethylamino)phenol and can be adapted for this compound.

Materials:

-

This compound

-

A suitable benzaldehyde derivative

-

p-Toluenesulfonic acid (p-TsOH) as a catalyst

-

Propionic acid or water as a solvent

-

Chloranil for oxidation

-

Chloroform and Methanol for extraction and dissolution

Procedure:

-

Condensation: In a reaction vial, combine this compound, the benzaldehyde derivative, and a catalytic amount of p-TsOH in either propionic acid or water.

-

Heating: Heat the reaction mixture. For conventional heating, 65 °C for 16 hours may be employed. For microwave-assisted synthesis, irradiate at 80 °C for approximately 10 minutes.[3]

-

Oxidation: After cooling, dissolve the resulting solid in a mixture of chloroform and methanol. Add chloranil to oxidize the intermediate to the final rosamine dye.

-

Purification: The final product can be purified by standard chromatographic techniques.

Spectroscopic Data

No specific, publicly available spectroscopic data (NMR, IR, MS) for this compound has been identified. Researchers are advised to perform their own analytical characterization upon synthesis.

Biological Activity and Signaling Pathways

There is currently no specific information in the public domain regarding the biological activity or the involvement of this compound in any signaling pathways. The reactivity profile suggests potential for interaction with biological systems, but this remains to be experimentally determined. The diethylamino group is found in various biologically active compounds, suggesting that derivatives of this compound could be of interest in drug discovery.[4]

Safety and Handling

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a cool, dry, and dark place in a tightly sealed container. It may be sensitive to air and light.[2]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong reducing agents.[2]

Conclusion

This compound is a molecule with a rich potential for chemical transformations due to its highly activated aromatic ring. While specific experimental data for this compound is limited, its reactivity can be predicted with a reasonable degree of confidence based on the well-established chemistry of aminophenols. It is expected to readily undergo electrophilic aromatic substitution and may be susceptible to oxidation. Its utility as a building block in the synthesis of more complex molecules, such as dyes and potentially biologically active compounds, warrants further investigation. All researchers working with this compound should perform thorough characterization and safety assessments.

References

Technical Guide: Physical Characteristics of 3-(Diethylamino)-p-cresol and Related Aminophenols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical characteristics of 3-(diethylamino)-p-cresol, alongside closely related and more extensively documented aminophenol derivatives. This document is intended to serve as a valuable resource for researchers and professionals in drug development and chemical synthesis, offering a comparative analysis of their physical properties, experimental protocols for their determination, and a representative synthetic pathway.

Compound Identification and Overview

The compound specified, 3-(diethylamino)-p-cresol, corresponds to the IUPAC name 3-(Diethylamino)-4-methylphenol . For clarity and comparative purposes, this guide also includes data on two structurally similar compounds: 3-(Ethylamino)-4-methylphenol and 3-(Diethylamino)phenol . These compounds share a core aminophenol structure but differ in their alkyl substituents on the amino group and the presence of a methyl group on the phenolic ring. Such variations can significantly influence their physical and chemical properties, making a comparative summary essential for research and development.

Tabulated Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound and its related compounds. Data has been compiled from various chemical and safety data sources.

| Property | This compound | 3-(Ethylamino)-4-methylphenol | 3-(Diethylamino)phenol |

| CAS Number | 6265-08-3[1] | 120-37-6[2][3][4][5][6] | 91-68-9[7] |

| Molecular Formula | C₁₁H₁₇NO[1] | C₉H₁₃NO[2][6] | C₁₀H₁₅NO[8] |

| Molecular Weight | 179.26 g/mol | 151.21 g/mol [2] | 165.23 g/mol [7][8] |

| Appearance | Not specified | White to Gray to Red powder to crystal[3] | - |

| Melting Point | Not specified | 85-87 °C[6] | 69-72 °C[7] |

| Boiling Point | Not specified | 135-140 °C[6] | 170 °C @ 15 mmHg[7] |

| Density | Not specified | Not specified | 1.04 g/cm³[7] |

| Flash Point | Not specified | Not specified | 141 °C[7] |

| Solubility | Not specified | Insoluble in water[5] | Not specified |

Experimental Protocols

The determination of fundamental physical properties such as melting and boiling points is crucial for the characterization of chemical compounds. Below are detailed, standard experimental methodologies for these measurements.

Melting Point Determination (Capillary Method)

This method is a widely used and reliable technique for determining the melting point of a solid organic compound.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

-

Heating medium (e.g., mineral oil for Thiele tube)

Procedure:

-

Sample Preparation: A small amount of the dry, crystalline sample is finely ground using a mortar and pestle.[9] The open end of a capillary tube is then pressed into the powdered sample.[9][10] The tube is inverted and gently tapped to pack the sample into the sealed end, aiming for a sample height of 1-2 mm.[9]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[10] This assembly is then placed in the melting point apparatus.[11][12]

-

Heating and Observation: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute as the melting point is approached.[11]

-

Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample has completely liquefied. This range represents the melting point of the sample.[11][12] A narrow melting range (0.5-1.0 °C) is indicative of a pure compound.[11]

Boiling Point Determination (Micro Method)

This micro-method is suitable for determining the boiling point of small quantities of a liquid organic compound.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., Thiele tube, aluminum block, or oil bath)[13][14]

-

Rubber band or thread to attach the test tube to the thermometer

Procedure:

-

Sample Preparation: A few milliliters of the liquid sample are placed into the small test tube.[13][15] A capillary tube, with its sealed end pointing upwards, is then placed inside the test tube containing the liquid.[13][14][15]

-

Apparatus Setup: The test tube is attached to a thermometer. The assembly is then immersed in a heating bath (e.g., oil bath or Thiele tube), ensuring the sample is below the level of the heating medium.[15][16]

-

Heating and Observation: The heating bath is gently and slowly heated.[14] As the liquid approaches its boiling point, a continuous stream of bubbles will emerge from the open end of the inverted capillary tube.[16]

-

Data Recording: The heating is discontinued once a steady stream of bubbles is observed. The liquid will begin to cool, and the stream of bubbles will slow down. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[16] This temperature is recorded as the boiling point of the liquid.

Synthesis Pathway and Logical Workflow

The synthesis of this compound can be conceptually approached through the N-alkylation of a suitable precursor. A logical and common synthetic route would involve the diethylation of 3-amino-4-methylphenol. This process is illustrated in the following workflow diagram.

Caption: Synthetic pathway for this compound.

The experimental workflow for such a synthesis would typically involve the following logical steps, which are crucial for successful execution and product isolation.

Caption: Experimental workflow for synthesis and purification.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. 3-(乙基氨基)-4-甲酚 90% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 3-Ethylamino-p-cresol 120-37-6 | TCI AMERICA [tcichemicals.com]

- 4. 3-Ethylamino-4-methylphenol - Safety Data Sheet [chemicalbook.com]

- 5. 3-ETHYLAMINO-4-METHYLPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. chemcd.com [chemcd.com]

- 7. 3-(diethylamino)phenol | CAS#:91-68-9 | Chemsrc [chemsrc.com]

- 8. 3-Diethylaminophenol synthesis - chemicalbook [chemicalbook.com]

- 9. byjus.com [byjus.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

- 12. pennwest.edu [pennwest.edu]

- 13. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 14. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 15. cdn.juniata.edu [cdn.juniata.edu]

- 16. vijaynazare.weebly.com [vijaynazare.weebly.com]

A Technical Guide to 3-(Diethylamino)-4-methylphenol

Abstract: This document provides a comprehensive technical overview of 3-(Diethylamino)-4-methylphenol (CAS No. 6265-08-3), a substituted phenol compound of interest to researchers in organic synthesis and drug discovery. It details the compound's key physicochemical properties, including its molecular weight of 179.26 g/mol . Furthermore, this guide outlines plausible synthetic strategies, robust analytical methodologies for its characterization, and discusses its potential applications in medicinal chemistry, particularly concerning cholinesterase inhibition. Safety protocols and metabolic pathways analogous to its parent structure, p-cresol, are also explored to provide a complete profile for scientific and professional use.

Chemical and Physical Properties

This compound is an organic compound featuring a phenol ring substituted with a diethylamino group and a methyl group. These functional groups dictate its chemical reactivity and physical characteristics. Its core quantitative data are summarized below.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 6265-08-3 | [1] |

| Molecular Formula | C₁₁H₁₇NO | [1][2] |

| Molecular Weight | 179.26 g/mol | [1][2] |

| InChI Key | DBDSFGCFMKANAS-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CCN(CC)C1=C(C=C(C=C1)O)C | [2] |

Table 2: Physical and Chemical Data

| Property | Value | Source |

| Physical Form | Liquid, Semi-Solid, or Solid Lump | [1] |

| Purity | ≥98% | [1] |

| Storage Conditions | Room temperature, inert atmosphere, keep in dark place | [1][2] |

Synthesis and Manufacturing